molecular formula C29H27BF4N2O2 B13895702 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

Cat. No.: B13895702
M. Wt: 522.3 g/mol
InChI Key: AKRJFZYYMXMMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic name (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-3-ium tetrafluoroborate, is a chiral N-heterocyclic carbene (NHC) precursor. It is widely employed in asymmetric catalysis, particularly in copper-catalyzed conjugate additions of Grignard reagents to cyclic enones, achieving enantioselectivities up to 80% . The methoxy groups at the ortho positions of the aryl substituents enhance electron-donating properties, stabilizing the carbene-metal complex. Its molecular formula is C₃₁H₃₁BF₄N₂O₂, with a molecular weight of 582.40 g/mol (exact values vary by substituents) .

Properties

Molecular Formula

C29H27BF4N2O2

Molecular Weight

522.3 g/mol

IUPAC Name

1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1

InChI Key

AKRJFZYYMXMMLM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Stepwise Synthetic Procedure

Formation of the Chiral Dihydroimidazole Core
  • Starting Materials : Enantiopure 1,2-diamines (commonly (1R,2R)-cyclohexanediamine or similar chiral diamines) and α-diketones (such as benzil).
  • Reaction Conditions : Acid-catalyzed condensation under mild heating.
  • Mechanism : The diamine condenses with the diketone to form the dihydroimidazole ring, establishing the (4S,5S) stereochemistry due to the chiral diamine precursor.
  • Typical Yield : 65–70%.
N-Alkylation with 2-Methoxyphenyl Groups
  • Reagents : 2-Methoxyphenyl halides (commonly bromides) are used to alkylate the nitrogen atoms at positions 1 and 3 of the dihydroimidazole.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Conditions : Elevated temperatures (80–100°C) to overcome steric hindrance and promote quaternization.
  • Outcome : Formation of the 1,3-bis(2-methoxyphenyl) substituted imidazolium salt.
  • Typical Yield : Approximately 50–55%.
Ion Exchange to Tetrafluoroborate Salt
  • Procedure : The initially formed imidazolium salt, often with bromide or chloride counterions, is subjected to ion exchange.
  • Reagents : Sodium tetrafluoroborate (NaBF₄) in aqueous methanol.
  • Purpose : To replace the halide counterion with tetrafluoroborate, which enhances the compound's solubility, thermal stability, and crystallinity.
  • Yield : High efficiency, typically 90–95%.

Summary Table of Preparation Steps and Conditions

Step Number Synthetic Step Reagents/Conditions Typical Yield (%) Notes
1 Chiral dihydroimidazole formation (1R,2R)-diamine + benzil, HCl, mild heating 65–70 Establishes (4S,5S) stereochemistry
2 N-Alkylation with 2-methoxyphenyl 2-Methoxyphenyl bromide, DMF, 80–100°C 50–55 Quaternization at N-1 and N-3 positions
3 Ion exchange to tetrafluoroborate NaBF₄, MeOH/H₂O 90–95 Enhances stability and solubility

Research Findings and Optimization Notes

  • The stereochemical integrity of the dihydroimidazole ring is preserved throughout the synthesis by using enantiopure diamines and controlled reaction conditions.
  • The choice of solvent and temperature during N-alkylation is critical to achieve reasonable yields, as steric hindrance from the 2-methoxyphenyl groups can reduce reactivity.
  • Ion exchange to tetrafluoroborate is a standard practice to improve the compound's physicochemical properties, such as solubility in polar solvents and thermal stability above 200°C.
  • Limited literature data suggest that this compound is primarily used as a building block in asymmetric catalysis and ionic liquid research, highlighting the importance of its chiral and ionic nature.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its catalytic activity. Additionally, its aromatic structure allows it to interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Dimethoxy vs. Alkyl Groups

Table 1: Structural and Electronic Comparison
Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Applications Enantioselectivity/Activity
Target Compound 2-methoxyphenyl 582.40 Cu-catalyzed asymmetric Grignard additions 80% ee
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-... tetrafluoroborate 2,6-dimethoxyphenyl 582.40 Not explicitly stated; likely similar catalytic roles N/A
(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-... tetrafluoroborate 2-isopropylphenyl ~600.44 (estimated) Enyne metathesis, Pd-catalyzed cross-couplings High activity in Pd systems
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate 2,6-diisopropylphenyl 568.37 Ligand for Au, Pd, and Ru catalysts Stabilizes metal centers
(4S,5S)-1,3,4,5-Tetraphenyl-... tetrafluoroborate Phenyl (no methoxy) 510.33 Limited catalytic data; lower electron-donating capacity 95% purity
Key Observations:
  • Methoxy Groups : The target compound’s 2-methoxyphenyl groups balance steric bulk and electron donation, optimizing enantioselectivity in Cu catalysis.
  • Dimethoxy Substitution (2,6-dimethoxy): Increases steric hindrance but may reduce solubility; catalytic performance data are scarce .
  • Alkyl Groups (e.g., isopropyl): Bulkier substituents (e.g., 2-isopropylphenyl) improve stability of metal complexes (e.g., Pd, Au) but may reduce reaction rates due to steric effects .
Notes:
  • Methoxy-substituted compounds require milder conditions compared to alkylated variants.
  • Bulky substituents (e.g., diisopropylphenyl) necessitate stringent purification to remove byproducts .
Table 3: Catalytic Utility
Compound Metal Center Reaction Type Performance Metrics Reference
Target Compound Cu Asymmetric Grignard addition to enones 80% ee; moderate turnover number (TON)
2-Isopropylphenyl derivative Pd Arylation of ketones High TON; robust under aerobic conditions
Diisopropylphenyl derivative Au, Pd Cross-coupling, hydrogenation Excellent stability; >95% yield in model reactions
Tetraphenyl derivative N/A Limited catalytic data Primarily used as reference material
Key Trends:
  • Copper Catalysis : Methoxy groups enhance enantioselectivity but may limit substrate scope due to steric constraints.
  • Palladium Catalysis : Alkyl-substituted derivatives (e.g., isopropyl) outperform methoxy variants in cross-couplings due to superior metal stabilization .
  • Gold Catalysis : Diisopropylphenyl derivatives exhibit high activity in redox-neutral reactions .

Stability and Handling

  • Methoxy-Substituted Compounds : Require storage at 2–8°C under inert atmosphere to prevent decomposition .
  • Alkyl-Substituted Derivatives : More stable at room temperature but sensitive to moisture; often sold as air-sensitive solids .

Commercial Availability and Cost

Compound Supplier Price (100 mg) Purity Reference
Target Compound CymitQuimica €206.00 97%
2-Isopropylphenyl derivative Combi-Blocks ¥1,085.00 98%
Diisopropylphenyl derivative Strem Chemicals $250–300 97%

Biological Activity

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium; tetrafluoroborate (CAS: 1033618-49-3) is a compound of growing interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The molecular formula of the compound is C29H27BF4N2O2, with a molecular weight of 522.36 g/mol. The structure features an imidazolium core substituted by two methoxyphenyl groups and two diphenyl groups, contributing to its unique properties.

Antimicrobial and Antifungal Properties

Research indicates that imidazolium salts, including 1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium tetrafluoroborate, exhibit significant antimicrobial and antifungal activities. These compounds have been shown to disrupt microbial cell membranes and inhibit growth through various mechanisms:

  • Mechanism of Action : The imidazolium cation interacts with the phospholipid bilayer of microbial cells, leading to increased membrane permeability and cell lysis .
  • Case Studies : In vitro studies have demonstrated effective inhibition against several bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Activity

Imidazolium derivatives have also been investigated for their antitumor properties. The biological activity of 1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium tetrafluoroborate may be attributed to:

  • Cell Cycle Arrest : Some studies report that imidazolium compounds can induce apoptosis in cancer cells by triggering cell cycle arrest at the G2/M phase .
  • Research Findings : In vivo studies have indicated that these compounds can inhibit tumor growth in specific cancer models, although further research is needed to elucidate the exact pathways involved .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of imidazolium salts is crucial for optimizing their biological activities:

CompoundActivityMechanism
1AntimicrobialMembrane disruption
2AntitumorApoptosis induction
3AntifungalCell wall synthesis inhibition

The modification of substituents on the imidazolium ring can significantly influence the potency and selectivity of these compounds against various pathogens and cancer cells.

Safety and Toxicology

While promising biological activities have been observed, it is essential to assess the safety profile of 1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium tetrafluoroborate. Preliminary toxicological evaluations suggest that:

  • Cytotoxicity : Some derivatives exhibit cytotoxic effects at high concentrations; thus, careful dose optimization is necessary for therapeutic applications .
  • Metabolic Stability : Modifications aimed at enhancing metabolic stability may reduce toxicity while maintaining efficacy .

Q & A

Q. Methodological Approach :

  • X-ray Crystallography : Use SHELXL for single-crystal refinement to confirm the imidazolium core and counterion geometry .
  • NMR Spectroscopy :
    • ¹H NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
    • ¹⁹F NMR : Confirm BF₄⁻ presence (δ –148 to –152 ppm as a quartet) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and B content (±0.3% tolerance).

Advanced: How do substituents on the aryl groups influence the compound’s catalytic or electronic properties?

Q. Substituent Effects Table :

Substituent PositionElectronic EffectObserved Impact (vs. Reference)Source
2-Methoxy (this compound)Electron-donatingStabilizes cationic imidazolium center; enhances solubility in polar solvents
2,4,6-Trimethyl (analog)Steric hindranceReduces catalytic activity in cross-coupling reactions
4-Nitro (analog)Electron-withdrawingIncreases Lewis acidity but decreases thermal stability

Methodology : Compare Hammett parameters (σ) of substituents with reaction outcomes (e.g., turnover frequency in catalysis) .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved?

Case Example : Discrepancy in BF₄⁻ geometry (tetrahedral vs. distorted) observed via XRD vs. ¹⁹F NMR.
Resolution Strategy :

Cross-Validation : Use multiple techniques (e.g., Raman spectroscopy for BF₄⁻ symmetry analysis).

Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to compare with experimental data .

Sample Purity Check : Ensure no residual solvents (e.g., acetonitrile) are perturbing NMR signals .

Advanced: What experimental design principles apply to optimizing reaction conditions for derivatives?

Q. Design of Experiments (DoE) Framework :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Variables : Yield, enantiomeric excess (if applicable).
  • Statistical Methods : Use factorial designs (e.g., 2³ full factorial) to identify interactions between variables .
    Example : A Central Composite Design (CCD) reduced optimization trials by 40% in a related imidazolium-catalyzed reaction .

Advanced: How can computational tools predict the compound’s behavior in novel reaction systems?

Q. Workflow :

Reaction Pathway Mapping : Apply quantum chemical methods (e.g., DFT) to model transition states and intermediates .

Solvent Effects : Use COSMO-RS to simulate solvation free energy in ionic liquids.

Machine Learning : Train models on existing imidazolium salt datasets to predict catalytic activity or stability .

Basic: What precautions are necessary for handling hygroscopicity or decomposition?

Q. Protocols :

  • Storage : Argon-atmosphere glovebox; desiccator with P₂O₅.
  • Handling : Use Schlenk techniques for moisture-sensitive steps .
  • Decomposition Signs : Discoloration (yellow → brown) indicates BF₄⁻ hydrolysis; monitor via ¹⁹F NMR .

Advanced: What strategies address low reproducibility in synthetic yields?

Q. Troubleshooting :

  • Purification : Use column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) to remove byproducts.
  • Anion Exchange Efficiency : Confirm complete exchange via conductivity measurements (κ < 10 μS/cm for pure salts) .
  • Kinetic Profiling : In-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

Q. Key Differentiators :

  • ESI-MS : Molecular ion peak at m/z [M–BF₄]⁺ (calculated for C₂₈H₂₅N₂O₂⁺: 433.19).
  • IR Spectroscopy : Absence of N–H stretches (vs. neutral imidazole analogs) .

Advanced: How does the compound’s ionic nature influence its applications in asymmetric catalysis?

Q. Mechanistic Insights :

  • Cation-π Interactions : The 2-methoxyphenyl groups enhance substrate binding via π-stacking.
  • Counterion Role : BF₄⁻ improves solubility in aprotic solvents (e.g., THF) without coordinating to metal catalysts .
    Case Study : Achieved 92% ee in a Rh-catalyzed hydrogenation using a related imidazolium-BF₄ salt .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.